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molecular formula C19H16N4O3 B8438371 1-benzyl-3-(3-methoxyphenyl)-3,7-dihydro-1H-purine-2,6-dione

1-benzyl-3-(3-methoxyphenyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B8438371
M. Wt: 348.4 g/mol
InChI Key: HJSDGVOHRUVZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06124288

Procedure details

A mixture of 6-amino-3-benzyl-1-(3-methoxyphenyl)uracil (5.52 g), formic acid (3.2 ml) and sodium nitrite (1.45 g) in formamide (130 ml) was gradually heated up to 100° C. with stirring. Sodium dithionite (4.83 g) was then added in portions over a period of 10 min, the temperature being held at 100° C. The temperature was then raised to 190° C. and the mixture stirred at this temperature for 30 min. It was allowed to cool then extracted into chloroform. The chloroform solution was extracted into 2M sodium hydroxide solution and this washed with ether. The aqueous layer was acidified with concentrated hydrochloric acid to give a solid which was filtered off and washed with water. Recrystallisation from ethanol provided the title compound (1.55 g).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=2)[C:6](=[O:16])[N:5]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:4](=[O:24])[CH:3]=1.C(O)=O.N([O-])=O.[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH:40]([NH2:42])=O>>[CH2:17]([N:5]1[C:4](=[O:24])[C:3]2[NH:42][CH:40]=[N:1][C:2]=2[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=2)[C:6]1=[O:16])[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
5.52 g
Type
reactant
Smiles
NC1=CC(N(C(N1C1=CC(=CC=C1)OC)=O)CC1=CC=CC=C1)=O
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
1.45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
130 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
4.83 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being held at 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then raised to 190° C.
STIRRING
Type
STIRRING
Details
the mixture stirred at this temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
then extracted into chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform solution was extracted into 2M sodium hydroxide solution
WASH
Type
WASH
Details
this washed with ether
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=O)N(C=2N=CNC2C1=O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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